Nanaomycin A

Description

This compound has been reported in Streptomyces rosa, Streptomyces roseus, and other organisms with data available.

Nanafrocin is a quinone antibiotic isolated from Streptomyces rosa var. notoensis with activity against gram-positive bacteria, mycoplasmas and fungi. Within an organism, this compound is first reduced by flavin or NADH dehydrogenase then rapidly autooxidized leading to the production of singlet molecular oxygen (O2-). The increase in intracellular O2- results in inhibition of DNA, RNA and cell-wall peptidoglycan synthesis. Further, this compound may have antineoplastic properties resulting from a reduction in DNA methylation by inhibiting DNA methyltransferase 3B (DNMT3B) and reactivating the tumor suppressor gene RASSF1A.

produced by a strain OS-3966 of Streptomyces rosa var. notoensis; quinone-related cpd; MF C16-H14-O6; see also nanaomycin B: 52934-85-7, nanaomycin C: 58286-55-8, nanaomycin E: 72660-52-7; structure

Properties

IUPAC Name |

2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHPTKRISJQTN-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018642 | |

| Record name | Nanafrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52934-83-5 | |

| Record name | Nanaomycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52934-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nanafrocin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052934835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nanafrocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nanaomycin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANAFROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XBV72641V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nanaomycin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin A, a member of the pyranonaphthoquinone class of antibiotics, has garnered significant scientific interest due to its potent antimicrobial and anticancer properties. This technical document provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of its mechanism of action and isolation workflow.

Discovery & Producing Organism

This compound is a natural product first isolated from the cultured broth of Streptomyces rosa var. notoensis[1][2]. Subsequent studies have also identified other Streptomyces species as producers of nanaomycin-type antibiotics[3]. These compounds, including this compound, exhibit a range of biological activities, notably against Gram-positive bacteria, fungi, and mycoplasma[2][4][5].

Experimental Protocols

Fermentation of Streptomyces rosa var. notoensis

This protocol outlines the general procedure for the cultivation of Streptomyces rosa var. notoensis to produce this compound.

Materials:

-

A viable culture of Streptomyces rosa var. notoensis (e.g., FERM P-2209; ATCC 31135)[5]

-

Culture medium containing sources of carbon, nitrogen, and inorganic substances[4]

-

Sakaguchi flasks (500 ml) or a suitable fermenter[4]

-

Shaker incubator[4]

-

Sterile techniques and equipment

Procedure:

-

Prepare a suitable culture medium in 500 ml Sakaguchi flasks (100 ml medium per flask) and sterilize at 120°C for 15 minutes.[4]

-

Inoculate the sterilized medium with spores and/or mycelium of Streptomyces rosa var. notoensis.[4]

-

Incubate the culture with shaking (e.g., 110 rpm) at a temperature of 27°C.[4] The fermentation can also be carried out under submerged aerobic conditions at a temperature range of 15° to 40°C for 2 to 8 days.[4][5]

-

Maintain the pH of the medium between 6 and 10 during fermentation.[4]

-

Monitor the production of this compound and other nanaomycins, which will accumulate in the culture medium and microbial body.[4]

Isolation and Purification of this compound

This protocol details the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation broth from Streptomyces rosa var. notoensis culture

-

Hydrochloric acid (HCl) or other suitable acid[4]

-

Ethyl acetate or butyl acetate[4]

-

Sodium bicarbonate (1% aqueous solution)[4]

-

Silica gel for column chromatography[5]

-

Solvent system for chromatography (e.g., benzene/ethyl acetate)[5]

-

Rotary evaporator or similar concentration apparatus

Procedure:

-

Separate the cultured broth into solid (microbial body) and liquid (filtrate) phases by filtration or centrifugation.[4]

-

Adjust the pH of the filtrate to an acidic range, preferably between 2 and 4, using HCl.[4]

-

Extract the acidified filtrate with an organic solvent such as ethyl acetate or butyl acetate.[4]

-

To selectively extract Nanaomycins A and B, the organic extract can be washed with a 1% aqueous solution of sodium bicarbonate. Immediately acidify the resulting aqueous layer and re-extract with ethyl acetate or butyl acetate.[4]

-

Concentrate the organic extract to dryness under reduced pressure to obtain a crude powder containing nanaomycins.[5]

-

Subject the crude powder to silica gel column chromatography.[5]

-

Elute the column with a suitable solvent system, such as benzene/ethyl acetate, to separate the different nanaomycin compounds.[5]

-

Collect the fractions containing this compound, which can be identified by thin-layer chromatography (TLC).[5]

-

Combine and concentrate the this compound-containing fractions to yield the purified compound.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

| Cell Line | IC50 (nM) | Reference |

| HCT116 (Colon Cancer) | 400 | [6][7] |

| A549 (Lung Cancer) | 4100 | [6][7] |

| HL60 (Leukemia) | 800 | [6][7] |

| A549 (with RASSF1A protein expression induction) | 500, 5000 | [8] |

| Table 1: In vitro cytotoxic activity of this compound against various human cancer cell lines. |

| Parameter | Value | Reference |

| DNMT3B IC50 | 500 nM | [6][8] |

| Plasmodium falciparum IC80 | 33.1 nM | [8] |

| Acute Toxicity (LD50, intraperitoneal injection in mice) | 28.2 mg/Kg | [4] |

| Table 2: Miscellaneous biological and toxicological data for this compound. |

Mechanism of Action: Signaling Pathway

This compound has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[6][8][9] This inhibition leads to the reactivation of silenced tumor suppressor genes, such as RASSF1A, in human cancer cells.[8][9] The proposed mechanism involves the reduction of global DNA methylation levels.[9][10] More recently, Nanaomycin K, a related compound, has been shown to inhibit the MAPK signaling pathway in prostate cancer.[11]

References

- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H14O6 | CID 442757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OM-173, new nanaomycin-type antibiotics produced by a strain of Streptomyces. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4196266A - Production of this compound and derivatives thereof - Google Patents [patents.google.com]

- 5. US4296040A - Antibiotic nanaomycin E and a process for producing the same - Google Patents [patents.google.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Nanaomycin A and its Producing Organism, Streptomyces rosa subsp. notoensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin A, a member of the nanaomycin class of antibiotics, is a secondary metabolite produced by the actinomycete Streptomyces rosa subsp. notoensis. This document provides a comprehensive technical overview of this compound, encompassing the biology of the producing organism, detailed production methodologies, biosynthetic pathways, and its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cancer research.

Introduction

This compound is a naphthoquinone antibiotic that has garnered significant interest due to its diverse biological activities. Initially recognized for its antimicrobial properties, recent research has highlighted its potential as an anticancer agent through its selective inhibition of DNA methyltransferase 3B (DNMT3B). This guide delves into the technical aspects of this compound, from the producing microorganism to its biochemical interactions, providing a foundational resource for its further investigation and potential therapeutic development.

The Producing Organism: Streptomyces rosa subsp. notoensis

Streptomyces rosa subsp. notoensis is a Gram-positive, filamentous bacterium belonging to the family Streptomycetaceae. As with other members of the Streptomyces genus, it is found in the soil and is a prolific producer of a wide array of secondary metabolites, including various nanaomycin analogs.

Taxonomy and Morphology

The taxonomic classification of Streptomyces rosa subsp. notoensis is as follows:

-

Domain: Bacteria

-

Phylum: Actinomycetota

-

Class: Actinomycetes

-

Order: Kitasatosporales

-

Family: Streptomycetaceae

-

Genus: Streptomyces

-

Species: Streptomyces rosa

-

Subspecies: notoensis

The organism exhibits the characteristic morphology of Streptomyces, forming a complex mycelial network. When grown on solid media, it produces aerial hyphae that differentiate into spore chains, contributing to its dispersal.

Production of this compound

The production of this compound is achieved through fermentation of Streptomyces rosa subsp. notoensis. The yield of this compound is highly dependent on the composition of the culture medium and the fermentation parameters.

Fermentation Protocol

A general protocol for the fermentation of Streptomyces rosa subsp. notoensis to produce nanaomycins, including this compound, is outlined below.[1]

3.1.1. Inoculum Preparation

-

A loopful of Streptomyces rosa subsp. notoensis from a slant culture is inoculated into a seed medium.

-

The seed culture is incubated at 27°C for 2 days with agitation.

3.1.2. Production Fermentation

-

The seed culture is transferred to a production medium at a 1% (v/v) inoculation ratio.

-

Fermentation is carried out at 27°C for 4 days with aeration and agitation (e.g., 300 rpm).[1]

-

The pH of the medium is maintained between 6.0 and 10.0 throughout the fermentation.[1]

Culture Medium Composition

While optimal media compositions can vary, a foundational medium for this compound production includes:

| Component | Concentration | Reference |

| Glycerol | 2.0% | [1] |

| Soybean Meal | 2.0% | [1] |

| Sodium Chloride | 0.3% | [1] |

| pH | 7.0 (initial) | [1] |

Note: The optimization of carbon and nitrogen sources, as well as trace elements, is crucial for enhancing the yield of this compound.

Isolation and Purification

A general procedure for the recovery and purification of this compound from the fermentation broth is as follows:[1]

-

Cell Separation: The culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.[1]

-

Solvent Extraction: The pH of the supernatant is adjusted to an acidic range (pH 2-4), and this compound is extracted using an organic solvent such as ethyl acetate.[1]

-

Chromatography: The crude extract is then subjected to chromatographic techniques for purification. This may involve silica gel chromatography.

-

Crystallization: The purified this compound can be crystallized from a solvent system like ethanol-water to obtain needle-like crystals.[1]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions. While the complete gene cluster in S. rosa subsp. notoensis has not been fully elucidated in the available literature, key enzymatic steps have been identified.

Key Biosynthetic Enzymes

-

Nanaomycin D Reductase: This enzyme catalyzes the conversion of Nanaomycin D to this compound. It is a flavoprotein that utilizes NADH as a cofactor and functions under anaerobic conditions.[2][3]

-

This compound Monooxygenase: This enzyme is responsible for the epoxidation of this compound to form Nanaomycin E, a subsequent step in the biosynthesis of other nanaomycin analogs. This reaction requires NADH or NADPH and molecular oxygen.[4]

Proposed Biosynthetic Pathway

The following diagram illustrates a simplified, proposed biosynthetic pathway for this compound and its subsequent conversion.

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its broad spectrum of biological activities.

Antimicrobial Activity

The antimicrobial effects of this compound are attributed to its ability to interfere with the cellular respiration of susceptible microorganisms.

Anticancer Activity: DNMT3B Inhibition

Of significant interest is the selective inhibition of DNA methyltransferase 3B (DNMT3B) by this compound. DNMT3B is an enzyme that plays a crucial role in de novo DNA methylation, a process often dysregulated in cancer, leading to the silencing of tumor suppressor genes.

The following diagram illustrates the inhibitory effect of this compound on DNMT3B and its downstream consequences.

Caption: Mechanism of this compound as a DNMT3B inhibitor.

Experimental Protocols

Purification of Nanaomycin D Reductase

The following is a summarized protocol for the purification of Nanaomycin D reductase from S. rosa var. notoensis.[3]

-

Crude Extract Preparation: Mycelia are harvested and disrupted to obtain a crude cell-free extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate.

-

Chromatography: The active fraction is further purified using a series of column chromatography steps, including:

-

DEAE-cellulose chromatography

-

Sephadex G-100 gel filtration

-

Hydroxyapatite chromatography

-

Assay for Nanaomycin D Reductase Activity

The activity of Nanaomycin D reductase can be determined by monitoring the NADH-dependent conversion of Nanaomycin D to this compound under anaerobic conditions. The reaction can be followed spectrophotometrically.[2][3]

Quantitative Data

The following table summarizes the key quantitative data available for this compound and its related enzymes.

| Parameter | Value | Conditions | Reference |

| Nanaomycin D Reductase | |||

| Molecular Weight | 68,000 Daltons | [3] | |

| Prosthetic Group | FAD | [3] | |

| Optimal pH | 5.0 | [3] | |

| Optimal Temperature | 37°C | [3] | |

| Km for Nanaomycin D | 250 µM | [3] | |

| Km for NADH | 62 µM | [3] | |

| Inhibition of Nanaomycin D Reductase | |||

| Cu2+ | Inhibitory at 1 mM | [3] | |

| NADH | Inhibitory at > 50 µM | [3] |

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound and its producing organism, Streptomyces rosa subsp. notoensis. Further research focusing on the optimization of fermentation processes, elucidation of the complete biosynthetic pathway, and in-depth preclinical and clinical evaluation is warranted to fully realize the therapeutic utility of this remarkable compound.

References

- 1. US4196266A - Production of this compound and derivatives thereof - Google Patents [patents.google.com]

- 2. Biosynthesis of nanaomycin. III. This compound formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of this compound from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of nanaomycin: syntheses of nanaomycin E from this compound and of nanaomycin B from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nanaomycin Production in Streptomyces rosa var. notoensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin, a member of the benzoisochromanequinone class of antibiotics, exhibits a range of biological activities, including antifungal, antibacterial, and potential anticancer properties. Produced by the actinomycete Streptomyces rosa var. notoensis, this polyketide-derived natural product has garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of nanaomycin production, consolidating available data on its biosynthesis, fermentation, extraction, and purification. Detailed experimental protocols are provided to facilitate reproducible research in laboratory settings. Furthermore, this document elucidates the known biosynthetic pathway and explores the putative regulatory mechanisms governing nanaomycin production, offering insights for strain improvement and yield optimization efforts.

Introduction

Streptomyces rosa var. notoensis is the primary producer of nanaomycins, a series of closely related benzoisochromanequinone antibiotics. The initial discovery and characterization of nanaomycins A and B revealed their inhibitory activity against fungi, mycoplasmas, and Gram-positive bacteria.[1] Subsequent research has expanded the family of known nanaomycins and explored their diverse biological activities. This guide focuses on the core aspects of producing these valuable secondary metabolites, from the genetic blueprint to the purified compound.

Nanaomycin Biosynthesis

The biosynthesis of nanaomycin in Streptomyces rosa var. notoensis follows a type II polyketide synthesis pathway, utilizing acetate units as the primary building blocks. While the complete gene cluster for nanaomycin has not been fully elucidated in the public domain, it is understood to be highly homologous to that of kalafungin, another benzoisochromanequinone antibiotic.[2][3]

The core biosynthetic pathway involves a series of enzymatic reactions that build and modify the polyketide chain, leading to the various nanaomycin congeners. The key transformations include:

-

Polyketide chain assembly: A minimal polyketide synthase (PKS) complex iteratively condenses acetate units to form the characteristic polycyclic aromatic backbone.

-

Cyclization and aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the benzoisochromanequinone core.

-

Tailoring reactions: A suite of tailoring enzymes, including oxygenases, reductases, and dehydratases, modify the core structure to generate the different nanaomycin analogues.

The known enzymatic conversions in the later stages of nanaomycin biosynthesis are summarized in the following table:

| Conversion Step | Precursor | Product | Key Enzyme(s) |

| Reduction | Nanaomycin D | Nanaomycin A | Nanaomycin D Reductase |

| Epoxidation | This compound | Nanaomycin E | This compound Monooxygenase |

| Reductive Epoxide Opening | Nanaomycin E | Nanaomycin B | Nanaomycin B Synthetase |

Nanaomycin Biosynthetic Pathway Diagram

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of kalafungin in Streptomyces tanashiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation of a bioactive benzoisochromanequinone compound kalafungin by a wild type antitumor-medermycin-producing streptomycete strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Nanaomycin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin A is a naturally occurring quinone antibiotic belonging to the pyranonaphthoquinone class.[1] First isolated from Streptomyces rosa var. notoensis, it has garnered significant attention in the scientific community for its potent and selective biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action as a DNA methyltransferase 3B (DNMT3B) inhibitor and its antimicrobial properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Identification

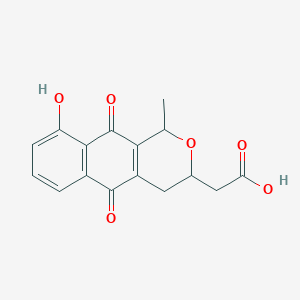

This compound is characterized by a benzo[g]isochromenequinone core structure. Its systematic IUPAC name is 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid.[1]

| Identifier | Value |

| IUPAC Name | 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1] |

| Molecular Formula | C₁₆H₁₄O₆[2] |

| Molecular Weight | 302.28 g/mol [2] |

| CAS Number | 52934-83-5[2] |

| Synonyms | Nanafrocin, Nanafrocine, Nanafrocinum, Rosanomycin A[3] |

| SMILES | C[C@@H]1O--INVALID-LINK--CC(C(c2cccc(O)c2C2=O)=O)=C12[3] |

| InChI | InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1[1] |

| InChIKey | ZCJHPTKRISJQTN-JGVFFNPUSA-N[1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value |

| Physical State | Solid[4] |

| Appearance | Yellow to orange solid |

| Melting Point | Not available |

| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH (with sonication)[4] |

| pKa (strongest acidic) | 3.96 |

| LogP | 1.3[2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| UV-Vis (λmax) | Not available |

| Infrared (IR) | Not available |

| ¹H-NMR | Data available from commercial suppliers[1] |

| ¹³C-NMR | Data available from commercial suppliers |

| Mass Spectrometry | Data available from commercial suppliers[1] |

Biological and Pharmacological Properties

This compound exhibits a range of biological activities, most notably as an antitumor and antimicrobial agent.

Antitumor Activity

The primary mechanism of this compound's antitumor effect is its selective inhibition of DNA methyltransferase 3B (DNMT3B).[5] This inhibition leads to the demethylation of tumor suppressor genes, such as RASSF1A, and their subsequent reactivation, ultimately inducing apoptosis in cancer cells.[6][7]

| Cell Line | IC₅₀ (Antiproliferative) |

| HCT116 (Colon Carcinoma) | 400 nM[4] |

| A549 (Lung Carcinoma) | 4100 nM[4] |

| HL60 (Promyelocytic Leukemia) | 800 nM[4] |

| Enzyme | IC₅₀ (Inhibition) |

| DNMT3B | 500 nM[5] |

Antimicrobial Activity

This compound demonstrates activity against Gram-positive bacteria and fungi. Its antimicrobial mechanism is believed to involve the production of reactive oxygen species.[1] It also shows potent activity against the human malaria parasite, Plasmodium falciparum.[5]

| Organism | IC₈₀ |

| Plasmodium falciparum | 33.1 nM[5] |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces rosa var. notoensis involves a series of enzymatic conversions. A key step is the transformation of Nanaomycin D to this compound, catalyzed by Nanaomycin D reductase.[4][5] This is followed by further enzymatic modifications.[2]

Signaling Pathway: DNMT3B Inhibition

This compound's selective inhibition of DNMT3B has significant downstream effects on gene expression and cellular fate.

Experimental Protocols

DNMT3B Inhibition Assay

This protocol is a generalized procedure based on commercially available kits and published research for determining the inhibitory effect of this compound on DNMT3B activity.[8][9]

Materials:

-

Recombinant human DNMT3B enzyme

-

This compound

-

S-adenosyl-L-[methyl-³H]methionine (SAM)

-

DNA substrate (e.g., poly(dI-dC))

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, DNA substrate, and recombinant DNMT3B enzyme.

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

-

Initiate the methylation reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., 6.25 N HCl).

-

Spot the reaction mixture onto filter paper discs and wash with trichloroacetic acid (TCA) to remove unincorporated [³H]SAM.

-

Dry the filter discs and place them in scintillation vials with a scintillation cocktail.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.

Materials:

-

This compound

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include a positive control (microorganism with no drug) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible growth or by measuring the optical density at 600 nm.

Conclusion

This compound is a promising natural product with well-defined antitumor and antimicrobial properties. Its selective inhibition of DNMT3B presents a compelling avenue for the development of novel epigenetic cancer therapies. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key chemical and biological characteristics of this compound and offering detailed methodologies for its further investigation. The provided diagrams of its biosynthetic and signaling pathways offer a visual framework for understanding its complex biological roles. Further research into the spectroscopic properties and in vivo efficacy of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosynthesis of nanaomycin: syntheses of nanaomycin E from this compound and of nanaomycin B from nanaomycin E in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Biosynthesis of nanaomycin. III. This compound formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of nanaomycin. II. Purification and properties of nanaomycin D reductase involved in the formation of this compound from nanaomycin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNMT3B Activity/Inhibition Assay Kit (KA1547): Novus Biologicals [novusbio.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of Action of Nanaomycin A: A Technical Guide for Researchers

Introduction

Nanaomycin A is a naturally occurring quinone antibiotic isolated from Streptomyces rosae var. notoensis. While initially recognized for its antimicrobial properties, recent research has illuminated its potent and selective anticancer activities. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a selective inhibitor of DNA methyltransferase 3B (DNMT3B). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and cellular consequences.

Core Mechanism of Action: Selective Inhibition of DNA Methyltransferase 3B (DNMT3B)

The primary anticancer mechanism of this compound is its selective inhibition of DNMT3B, an enzyme crucial for de novo DNA methylation.[1][2] In various cancers, tumor suppressor genes are often silenced through hypermethylation of their promoter regions.[1][3] By inhibiting DNMT3B, this compound leads to a reduction in global DNA methylation, thereby reactivating the expression of these silenced tumor suppressor genes.[4][5]

Biochemical assays have demonstrated that this compound exhibits selectivity for DNMT3B over DNMT1.[4][6] This selectivity is a significant advantage, as it may reduce off-target effects. Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to the S-adenosyl-L-methionine (SAM) binding site of DNMT3B.[7]

Downstream Cellular Effects

The inhibition of DNMT3B by this compound triggers a cascade of events within cancer cells:

-

Genomic Demethylation: Treatment with this compound results in a significant decrease in the overall levels of genomic DNA methylation in various cancer cell lines.[1][4]

-

Reactivation of Tumor Suppressor Genes: A key consequence of this demethylation is the reactivation of silenced tumor suppressor genes. For instance, this compound has been shown to induce the re-expression of the Ras association domain family 1A (RASSF1A) gene in human cancer cells by demethylating its promoter region.[4][8]

-

Induction of Apoptosis: The restoration of tumor suppressor gene function, coupled with other cellular stresses induced by this compound, leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][3][9][10][11]

-

Antiproliferative and Cytotoxic Effects: this compound demonstrates potent antiproliferative and cytotoxic effects across a range of human cancer cell lines, including those from colon, lung, and bone marrow cancers, as well as neuroblastoma.[1][6][12]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of this compound.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 (DNMT3B Inhibition) | Human recombinant DNMT3B | 500 nM | [6][12][13] |

| Ki (DNMT3B Inhibition) | DNMT3B-3L complex | 4.71 ± 0.98 µM | [7] |

Table 1: In Vitro Enzymatic Inhibition of this compound

| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |

| HCT116 | Colon Cancer | 400 nM | [6] |

| A549 | Lung Cancer | 4100 nM | [6] |

| HL60 | Leukemia | 800 nM | [6] |

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound.

Caption: this compound inhibits DNMT3B, leading to reduced DNA methylation and reactivation of tumor suppressor genes, ultimately inducing apoptosis.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vitro DNMT3B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DNMT3B activity.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human His6-tagged DNMT3B expressed in insect Sf9 cells is used. The substrate consists of a 5'-biotinylated 45-bp unmethylated or hemimethylated oligonucleotide. The methyl donor is [3H]-S-adenosyl-L-methionine ([3H]-AdoMet).

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, EDTA, DTT, and glycerol. The final reaction mixture includes the DNMT3B enzyme, the oligonucleotide substrate, [3H]-AdoMet, and varying concentrations of this compound (or DMSO as a control).

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 1 hour) to allow for DNA methylation.

-

Termination and Detection: The reaction is stopped, and the biotinylated DNA is captured on a streptavidin-coated plate. The incorporation of the [3H]-methyl group is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HCT116, A549, HL60) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with increasing concentrations of this compound (e.g., from 10 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[8]

-

Viability Assessment: Cell viability is determined using a suitable method, such as:

-

Trypan Blue Exclusion: Cells are stained with trypan blue, and the number of viable (unstained) cells is counted using a hemocytometer.[8]

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals, which are then solubilized. The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration.

Analysis of RASSF1A Gene Reactivation

Objective: To determine if this compound treatment leads to the re-expression of the silenced RASSF1A tumor suppressor gene.

Protocol:

-

Cell Treatment: A549 cells, which have a methylated and silenced RASSF1A promoter, are treated with this compound (e.g., 0.5 µM and 5 µM) for 72 hours.[13]

-

Protein Extraction and Western Blotting:

-

Total protein is extracted from the treated and untreated cells.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the RASSF1A protein. A primary antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the RASSF1A band intensity in treated cells indicates gene reactivation.

-

-

RNA Extraction and Quantitative RT-PCR (qRT-PCR):

-

Total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA using reverse transcriptase.

-

qRT-PCR is performed using primers specific for RASSF1A and a reference gene (e.g., GAPDH).

-

The relative expression of RASSF1A is calculated using the ΔΔCt method. An increase in RASSF1A mRNA levels in treated cells confirms transcriptional reactivation.[8]

-

Caption: Experimental workflow for analyzing the reactivation of the RASSF1A gene following this compound treatment.

Other Potential Mechanisms and Activities

While the inhibition of DNMT3B is the primary focus of its anticancer activity, this compound also exhibits other biological effects:

-

Antimicrobial Action: The initial discovery of this compound was related to its antimicrobial properties. This is thought to involve the inhibition of the respiratory chain-linked NADH or flavin dehydrogenase in bacteria.[14]

-

Generation of Reactive Oxygen Species (ROS): Like other quinone antibiotics, this compound can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[14] While this is linked to its antimicrobial effects, elevated ROS levels can also contribute to cytotoxicity in cancer cells through oxidative stress and DNA damage.[15][16][17]

-

Antimalarial Activity: this compound has been shown to inhibit the in vitro growth of the human malaria parasite Plasmodium falciparum.[12][13]

Conclusion and Future Directions

This compound presents a compelling profile as a selective inhibitor of DNMT3B, a key epigenetic regulator implicated in cancer. Its ability to induce genomic demethylation and reactivate tumor suppressor genes provides a clear and potent mechanism for its anticancer effects. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development.

Future investigations could focus on:

-

Elucidating the full spectrum of genes reactivated by this compound in different cancer types.

-

Investigating the potential for synergistic effects when combined with other anticancer agents, such as conventional chemotherapy or other epigenetic drugs.

-

Exploring its efficacy in in vivo models to a greater extent and eventually in clinical trials, although none are currently listed.[18][19][20]

-

Developing analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

The continued study of this compound and similar compounds holds significant promise for the development of novel epigenetic therapies for cancer.

References

- 1. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic ...: Ingenta Connect [ingentaconnect.com]

- 4. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The DNMT3B inhibitor this compound as a neuroblastoma therapeutic agent. | Semantic Scholar [semanticscholar.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent | Bentham Science [eurekaselect.com]

- 12. This compound | DNA Methyltransferase | Dehydrogenase | TargetMol [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Reactive oxygen species and DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 19. youtube.com [youtube.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Nanaomycin A: A Potent and Selective Inhibitor of DNA Methyltransferase 3B

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in various diseases, including cancer. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns. Among these, DNMT3B is a de novo methyltransferase that is often overexpressed in tumor cells, making it a compelling target for therapeutic intervention.[1][2] Nanaomycin A, a naphthoquinone antibiotic, has emerged as the first identified selective inhibitor of DNMT3B.[3][4][5] This technical guide provides a comprehensive overview of this compound's activity as a DNMT3B inhibitor, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of DNMT3B.[2][4][5] This inhibition leads to a reduction in global DNA methylation levels within cancer cells.[4][5] Consequently, tumor suppressor genes that were silenced by hypermethylation can be reactivated, leading to anti-proliferative effects and the induction of apoptosis.[4][5][6][7] Molecular docking studies suggest that this compound binds to the catalytic site of DNMT3B, and molecular dynamics simulations indicate that it forms key interactions with amino acid residues involved in the methylation process.[1][8] A key advantage of this compound is its selectivity for DNMT3B over DNMT1, the maintenance methyltransferase, which may result in a more targeted therapeutic effect with potentially fewer off-target effects.[3][9]

Quantitative Data

The inhibitory activity of this compound against DNMT3B and its cytotoxic effects on various cancer cell lines have been quantified in several studies.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | DNMT3B | 500 nM | [3][4] |

| IC50 | HCT116 (Colon Cancer) | 400 nM | [9] |

| IC50 | A549 (Lung Cancer) | 4100 nM | [9] |

| IC50 | HL60 (Leukemia) | 800 nM | [9] |

Table 1: In vitro inhibitory and cytotoxic activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a DNMT3B inhibitor.

In Vitro DNMT Activity Assay

This assay measures the enzymatic activity of DNMT3B in the presence of an inhibitor.

References

- 1. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [DNMT3B inhibitor], 25 mg | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]

- 3. Collection - Data from this compound Selectively Inhibits DNMT3B and Reactivates Silenced Tumor Suppressor Genes in Human Cancer Cells - Molecular Cancer Therapeutics - Figshare [figshare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-Guided Identification of DNMT3B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Regulation of demethylation and re-expression of RASSF1A gene in gastric cancer cell lines by combined treatment of 5-Aza-CdR and NaB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Nanaomycin A Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanaomycin A is a member of the nanaomycin class of antibiotics, which are benzoisochromane quinone compounds produced by the actinomycete Streptomyces rosa var. notoensis. These compounds have garnered interest due to their antimicrobial and potential anticancer activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic conversions, key intermediates, and regulatory aspects. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction

The nanaomycins are a family of closely related polyketide antibiotics. The biosynthetic pathway involves a series of enzymatic steps that convert early precursors into the various nanaomycin congeners. The core biosynthetic sequence for the production of this compound and related compounds has been established as a series of conversions from Nanaomycin D to this compound, which can then be further converted to Nanaomycin E and subsequently to Nanaomycin B.[1] This guide will focus on the central pathway leading to this compound, summarizing the available data on the enzymes involved and the experimental methods used to elucidate these steps.

The Nanaomycin Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving several key enzymes. While the complete biosynthetic gene cluster (BGC) from Streptomyces rosa var. notoensis has not been fully characterized in publicly available literature, the later steps of the pathway have been elucidated through biochemical studies. The pathway begins with the formation of the polyketide backbone, which is then cyclized and modified to form the characteristic benzoisochromane quinone structure.

The immediate precursor to this compound is Nanaomycin D. The conversion of Nanaomycin D to this compound is a key step, followed by the potential for further enzymatic modifications.

Enzymatic Conversions

The known enzymatic steps in the latter part of the nanaomycin biosynthetic pathway are:

-

Nanaomycin D to this compound: This conversion is catalyzed by the enzyme Nanaomycin D reductase.[2]

-

This compound to Nanaomycin E: This step is carried out by this compound monooxygenase.[1][3]

-

Nanaomycin E to Nanaomycin B: The final step in this sequence is the conversion of Nanaomycin E to Nanaomycin B by Nanaomycin B synthetase.[1][3]

This guide will focus on the formation of this compound.

Visualization of the Nanaomycin Biosynthesis Pathway

Caption: Proposed biosynthesis pathway of this compound and related compounds.

Key Enzymes in this compound Biosynthesis

Nanaomycin D Reductase

Nanaomycin D reductase is a crucial flavoprotein that catalyzes the conversion of Nanaomycin D to this compound.[2] This enzyme requires NADH as a cofactor and functions under anaerobic conditions.[2][4] The reaction proceeds via a hydroquinone intermediate.[4]

3.1.1. Quantitative Data for Nanaomycin D Reductase

| Parameter | Value | Reference |

| Molecular Weight | 68,000 Daltons | [2] |

| Prosthetic Group | FAD | [2] |

| Optimal pH | 5.0 | [2] |

| Optimal Temperature | 37°C | [2] |

| Km for Nanaomycin D | 250 µM | [2] |

| Km for NADH | 62 µM | [2] |

| Inhibitors | 1 mM Cu²⁺, NADH (>50 µM) | [2] |

3.1.2. Experimental Protocol: Purification of Nanaomycin D Reductase

The following protocol is a summary of the purification procedure described for Nanaomycin D reductase from S. rosa var. notoensis.[2]

Workflow for Nanaomycin D Reductase Purification

Caption: Purification workflow for Nanaomycin D Reductase.

Methodology:

-

Crude Extract Preparation: Obtain a crude cell-free extract from Streptomyces rosa var. notoensis.

-

Ammonium Sulfate Fractionation: Precipitate the protein of interest using a specific saturation of ammonium sulfate.

-

DEAE-cellulose Chromatography: Perform anion-exchange chromatography to separate proteins based on their net negative charge.

-

Sephadex G-100 Chromatography: Use size-exclusion chromatography to separate proteins based on their molecular size.

-

Hydroxyapatite Chromatography: Employ adsorption chromatography for further purification.

3.1.3. Experimental Protocol: Nanaomycin D Reductase Assay

This assay is designed to measure the activity of Nanaomycin D reductase by monitoring the conversion of Nanaomycin D to this compound.

Reaction Components:

-

Phosphate buffer (pH 5.0)

-

Nanaomycin D (substrate)

-

NADH (cofactor)

-

Purified Nanaomycin D reductase

-

Anaerobic conditions (e.g., nitrogen-purged cuvette)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, Nanaomycin D, and NADH in a cuvette.

-

Establish anaerobic conditions by flushing the cuvette with nitrogen gas.

-

Initiate the reaction by adding the purified Nanaomycin D reductase.

-

Monitor the reaction by observing the change in the UV-absorption spectrum, which indicates the formation of a hydroquinone intermediate.[4]

-

The final product, this compound, can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).

This compound Monooxygenase

This enzyme is responsible for the conversion of this compound to Nanaomycin E. It is a monooxygenase that requires either NADH or NADPH as a cofactor, along with molecular oxygen (O₂).[1][3]

Regulation of Nanaomycin Biosynthesis

The production of nanaomycins is subject to regulation, with inorganic phosphate identified as a key regulatory factor.

Regulation by Inorganic Phosphate

Studies have shown that the biosynthesis of nanaomycins is regulated by the concentration of inorganic phosphate in the growth medium. Mycelia grown in low-phosphate medium produce significantly more this compound from acetate compared to those grown in high-phosphate medium. The regulatory site is suggested to be in the early steps of the pathway, between acetate and the formation of Nanaomycin D.[5]

Logical Diagram of Phosphate Regulation

Caption: Inhibition of early nanaomycin biosynthesis by high phosphate levels.

Experimental Protocols

Cultivation of Streptomyces rosa var. notoensis

A typical medium for the cultivation of S. rosa var. notoensis for nanaomycin production contains glycerol as a carbon source, soybean meal as a nitrogen source, and sodium chloride. The fermentation is carried out with aeration and agitation at a controlled temperature and pH.

Extraction and Purification of this compound

The following is a general protocol for the extraction and purification of this compound from a culture broth.

-

Fermentation: Culture S. rosa var. notoensis under conditions optimized for nanaomycin production.

-

Extraction: After fermentation, adjust the pH of the culture filtrate to be acidic (pH 2-4) and extract with an organic solvent such as ethyl acetate.

-

Purification: The extracted material containing this compound can be further purified using silica gel chromatography.

Conclusion

The biosynthesis of this compound represents a fascinating example of microbial secondary metabolism. While significant progress has been made in understanding the later enzymatic steps of the pathway and some regulatory aspects, the complete genetic blueprint of the nanaomycin biosynthetic gene cluster remains to be fully elucidated in the public domain. Future research, including genome sequencing of Streptomyces rosa var. notoensis and heterologous expression of the biosynthetic genes, will be crucial for a complete understanding of this important antibiotic pathway. Such studies will not only provide deeper insights into the biosynthesis of nanaomycins but also open up avenues for the engineered production of novel analogs with improved therapeutic properties.

References

- 1. Nanaomycins, new antibiotics produced by a strain of Streptomyces. I. Taxonomy, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nanaomycin I and J: New nanaomycins generated by mycothiol-mediated compounds from "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4196266A - Production of this compound and derivatives thereof - Google Patents [patents.google.com]

- 5. Site of regulation of nanaomycin biosynthesis by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Nanaomycin A: A Technical Deep Dive into a Promising Epigenetic Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanaomycin A is a naturally occurring quinone antibiotic isolated from the bacterium Streptomyces rosa var. notoensis. Initially recognized for its antimicrobial properties, recent research has unveiled its potent and selective inhibitory activity against DNA methyltransferase 3B (DNMT3B), a key enzyme in epigenetic regulation. This discovery has positioned this compound as a significant tool in cancer research and a potential therapeutic agent for diseases driven by aberrant DNA methylation, such as various cancers and neuroblastoma. This in-depth guide provides a comprehensive review of the existing literature on this compound, focusing on its mechanism of action, biological activities, and the experimental methodologies used to elucidate its functions.

Core Mechanism of Action: Selective DNMT3B Inhibition

The primary mechanism through which this compound exerts its anti-cancer effects is the selective inhibition of DNMT3B.[1][2] DNA methylation is a crucial epigenetic modification where a methyl group is added to the cytosine base of DNA, typically at CpG sites. This process is essential for normal development and gene regulation. However, in many cancers, hypermethylation of promoter regions of tumor suppressor genes by DNMTs leads to their silencing, contributing to tumorigenesis.[3][4]

This compound has been shown to selectively inhibit the de novo methyltransferase activity of DNMT3B, with significantly less effect on the maintenance methyltransferase DNMT1.[5][6] This selectivity is advantageous as it may reduce off-target effects and toxicity associated with non-selective DNMT inhibitors. The inhibition of DNMT3B by this compound leads to a global reduction in DNA methylation and, critically, the demethylation and subsequent reactivation of silenced tumor suppressor genes.[5][7]

A prime example of this is the reactivation of the Ras association domain family 1A (RASSF1A) gene.[5][8] RASSF1A is a tumor suppressor gene frequently silenced by promoter hypermethylation in a wide range of cancers.[3][9] Treatment with this compound has been demonstrated to demethylate the RASSF1A promoter, leading to the re-expression of the RASSF1A protein, which in turn can induce cell cycle arrest and apoptosis.[3][5]

Quantitative Biological Activity of this compound

The biological activity of this compound has been quantified in various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) reported in the literature.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 400 | [6][10] |

| A549 | Lung Carcinoma | 4100 | [6][10] |

| HL-60 | Promyelocytic Leukemia | 800 | [6][10] |

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Target Enzyme/Organism | Parameter | Value | Reference |

| DNMT3B | IC50 | 500 nM | [2][10] |

| Plasmodium falciparum | IC80 | 33.1 nM | [2] |

Table 2: Inhibitory Activity of this compound against DNMT3B and Plasmodium falciparum

Further research is required to establish a comprehensive profile of the Minimum Inhibitory Concentrations (MICs) of this compound against a broad spectrum of bacterial and fungal species.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline based on standard MTT assay procedures.[11][12][13]

-

Cell Seeding: Seed cancer cell lines (e.g., HCT116, A549, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Protein Expression

This protocol provides a general procedure for assessing the expression of proteins like DNMT3B and RASSF1A.[4][5][14]

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNMT3B (e.g., 1:1000 dilution) and RASSF1A (e.g., 1:500 dilution) overnight at 4°C. A loading control, such as β-actin (e.g., 1:5000 dilution), should also be probed.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Bisulfite Sequencing for DNA Methylation Analysis

This is a generalized protocol for analyzing the methylation status of the RASSF1A promoter.[1][15]

-

Genomic DNA Extraction: Extract genomic DNA from this compound-treated and control cells using a DNA extraction kit.

-

Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the RASSF1A promoter region from the bisulfite-converted DNA using specific primers designed to amplify both methylated and unmethylated sequences.

-

Note: Specific primer sequences for the RASSF1A promoter can be designed using tools like MethPrimer.

-

-

PCR Product Purification: Purify the PCR products using a gel extraction kit.

-

Cloning and Sequencing: Clone the purified PCR products into a TA cloning vector and transform into competent E. coli. Isolate plasmid DNA from multiple individual colonies and sequence the inserts.

-

Data Analysis: Align the obtained sequences with the original RASSF1A promoter sequence and quantify the methylation status of each CpG site. A cytosine that remains a cytosine in the sequence was originally methylated, while a cytosine that is read as a thymine was unmethylated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow for its investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methylation Dynamics of RASSF1A and Its Impact on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. This compound selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RASSF1A methylation as a biomarker for detection of colorectal cancer and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Nanaomycin A in Cancer Research: A Technical Guide

Nanaomycin A, a quinone antibiotic produced by Streptomyces species, has emerged as a significant molecule in cancer research due to its selective inhibitory action on DNA methyltransferase 3B (DNMT3B).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols used to evaluate its anti-cancer potential, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective DNMT3B Inhibition

This compound's primary anti-cancer activity stems from its role as a selective, non-nucleoside inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[4][5] In cancer, hypermethylation of promoter regions of tumor suppressor genes, often mediated by DNMTs, leads to their silencing and contributes to tumorigenesis.[4][5]

This compound directly interacts with the catalytic site of DNMT3B, inhibiting its function.[6] This leads to a decrease in global DNA methylation, which in turn reactivates the transcription and expression of silenced tumor suppressor genes.[1][3] One of the key tumor suppressor genes shown to be reactivated by this compound is RASSF1A (Ras association domain family 1).[1][7] The restoration of tumor suppressor function ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[4][8]

Quantitative Data on Inhibitory and Anti-proliferative Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its selectivity for DNMT3B and its potent anti-proliferative effects across different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against DNMTs

| Enzyme | IC50 Value | Reference |

| DNMT3B | 500 nM | [1][2] |

| DNMT1 | No significant activity | [2][6] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HCT116 | Colorectal Carcinoma | 400 nM | [1][6] |

| HL-60 | Acute Promyelocytic Leukemia | 800 nM | [1][6] |

| A549 | Non-small Cell Lung Carcinoma | 4100 nM | [1][6] |

| Neuroblastoma Cell Lines | Neuroblastoma | Not specified, but induced apoptosis | [4][5] |

Cellular Effects and Targeted Pathways

Beyond the direct inhibition of DNMT3B, this compound triggers a cascade of cellular events that contribute to its anti-cancer properties. Mechanistic studies have revealed that DNMT3B inhibition by this compound primarily impacts cell cycle regulation and stemness-related transcriptional programs.[6] In multiple myeloma, for instance, DNMT3B depletion has been shown to affect the stability of the c-MYC oncoprotein, a key regulator of the cell cycle, leading to reduced cell viability.[6] Furthermore, this compound has been shown to induce apoptosis in various cancer cells, including neuroblastoma and colorectal cancer.[4][8]

Experimental Protocols

Evaluating the anti-cancer effects of this compound involves a series of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is used to determine the number of viable cells after treatment with this compound.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549, HL60) in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.[7]

-

Cell Harvesting:

-

For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

-

For suspension cells, directly collect the cells.

-

-

Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

-

Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells and the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to detect changes in protein expression levels, such as the reactivation of RASSF1A.

-

Protein Extraction: After treating cells with this compound (e.g., 5 µM for 72 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[2]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-RASSF1A, anti-DNMT3B, anti-β-actin as a loading control) overnight at 4°C.[2][7]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its determined IC50 concentration for 48-72 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[10]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.[10][11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

-

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an animal model.

-

Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of approximately 3 x 10^6 cells per injection volume (e.g., 100-200 µL).[12]

-

Animal Model: Use 4-6 week old immunocompromised mice (e.g., nude or SCID mice).[12][13]

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[12]

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable. The volume can be calculated using the formula: Volume = (width)^2 x length/2.[12]

-

Treatment: Once tumors reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (route and dose to be determined by preliminary studies) and a vehicle control.

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Clinical Relevance and Future Directions

The selective nature of this compound for DNMT3B over DNMT1 presents a promising avenue for epigenetic cancer therapy with potentially fewer side effects than non-selective DNMT inhibitors.[3] Its ability to reactivate tumor suppressor genes suggests its potential use in various malignancies where epigenetic silencing is a key driver of the disease.[6][14]

Furthermore, preclinical studies indicate that this compound can (re)sensitize cancer cells to conventional chemotherapies and targeted agents. For example, it has been shown to sensitize multiple myeloma cells to bortezomib and melphalan.[6] This suggests a potential role for this compound in combination therapies to overcome drug resistance.

As of the current literature review, there is no information available on this compound entering clinical trials.[15][16][17] Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to pave the way for its evaluation in human clinical trials. Investigating its efficacy in a broader range of cancer types and its potential synergistic effects with other anti-cancer agents are also critical next steps.

Conclusion

This compound is a potent and selective inhibitor of DNMT3B with demonstrated anti-proliferative and pro-apoptotic activity in a variety of cancer cell models. Its mechanism of action, centered on the epigenetic reactivation of tumor suppressor genes, makes it a compelling candidate for further development as a cancer therapeutic, both as a monotherapy and in combination with other treatments. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the full therapeutic potential of this promising compound.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The DNMT3B Inhibitor this compound as a Neuroblastoma Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. azurebiosystems.com [azurebiosystems.com]